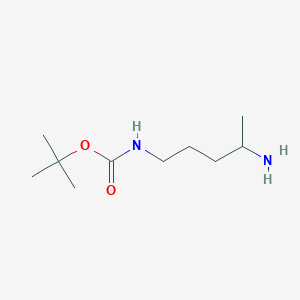

tert-butyl N-(4-aminopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-aminopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHKPODEOGTTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundation As a Versatile Amine Protecting Group

The defining feature of tert-butyl N-(4-aminopentyl)carbamate is the tert-butyloxycarbonyl (Boc) protecting group. In organic synthesis, it is often necessary to prevent a reactive functional group, like an amine, from participating in a reaction while another part of the molecule is modified. The Boc group serves this purpose effectively for amines. sigmaaldrich.com

The Boc group is attached to one of the nitrogen atoms, forming a carbamate (B1207046). This linkage is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. researchgate.net However, the true versatility of the Boc group lies in its selective removal. It can be cleaved cleanly under mild acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in an appropriate solvent. broadpharm.com This process regenerates the free amine, which can then undergo further chemical transformations. This stability-lability balance allows for precise, stepwise synthesis of complex structures. The synthesis of mono-Boc-protected diamines can be challenging, as the protecting group reagent can react with both amines, leading to a mixture of unprotected, mono-protected, and di-protected products. sigmaaldrich.com Methodologies have been developed to improve the selective synthesis of the desired mono-protected product, such as the in-situ generation of one equivalent of hydrochloric acid to protonate one amine group, effectively deactivating it towards the Boc-anhydride reagent. scielo.org.mxredalyc.org

Position Within Boc Protected Diamine Chemistry

Tert-butyl N-(4-aminopentyl)carbamate belongs to a broader class of mono-Boc-protected aliphatic diamines, which are essential tools for organic chemists. tandfonline.com These compounds act as linkers, enabling the connection of two different molecular fragments. The specific properties of the linker, such as the length and structure of the carbon chain separating the two amine groups, are crucial for the final application.

Compared to its counterparts, this compound offers a five-carbon chain with a methyl branch. This structure differentiates it from other common linkers like tert-butyl N-(4-aminobutyl)carbamate (four-carbon chain) nih.gov and tert-butyl N-(5-aminopentyl)carbamate (linear five-carbon chain). broadpharm.com The length of the carbon chain influences the spacing and flexibility between the molecular components it connects, while the methyl group can introduce a degree of conformational constraint or alter solubility properties. The choice of a specific mono-Boc-protected diamine is therefore a critical design element in the synthesis of targeted molecules.

Current Research Landscape and Applications Overview

Synthesis of this compound

The synthesis of this compound primarily revolves around the selective monoprotection of 1,5-diaminopentane. The challenge lies in preventing the formation of the di-protected byproduct, as both primary amine groups of the starting material have similar reactivity. researchgate.net

Selective Monoprotection of 1,5-Diaminopentane

A common and effective strategy to achieve selective mono-Boc protection of symmetrical diamines like 1,5-diaminopentane involves the in-situ formation of a mono-ammonium salt. By treating the diamine with one equivalent of an acid, one of the amino groups is protonated, rendering it significantly less nucleophilic than the free primary amine. This allows the subsequent reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to occur selectively at the unprotected amine. researchgate.netresearchgate.netscielo.org.mx

Several methods have been developed based on this principle, utilizing different sources of acid. A facile and widely used approach involves the sequential addition of one mole of hydrochloric acid (HCl) followed by one mole of Boc₂O. researchgate.netresearchgate.netscielo.org.mx This method has been shown to be effective for a range of diamines, providing the desired mono-Boc protected product in good yields. researchgate.netresearchgate.net

Alternative acid sources for the in-situ generation of the mono-ammonium salt include chlorotrimethylsilane (B32843) (Me₃SiCl) and thionyl chloride (SOCl₂). researchgate.netscielo.org.mx The reaction of Me₃SiCl with anhydrous methanol, for instance, generates HCl in a controlled manner, facilitating the selective protonation of the diamine. researchgate.netscielo.org.mx This one-pot procedure is efficient and has been successfully applied to various aliphatic diamines. researchgate.net

Another reported method involves the direct reaction of 1,5-diaminopentane with a substoichiometric amount of di-tert-butyl dicarbonate, often using an excess of the diamine to favor mono-protection. However, this can be less atom-economical if the diamine is a valuable starting material. nih.gov

Optimizations of Reaction Conditions for Boc Protection

The efficiency and selectivity of the mono-Boc protection of 1,5-diaminopentane are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the molar ratio of reactants.

Methanol is a commonly employed solvent for these reactions as it can effectively dissolve both the diamine and the Boc-anhydride, as well as the resulting products, preventing precipitation that can occur in apolar solvents like dichloromethane (B109758) or toluene. nih.gov

The molar ratio of the acid source to the diamine is crucial for achieving high selectivity. A 1:1 molar ratio is theoretically ideal for forming the mono-ammonium salt. Similarly, the amount of Boc₂O should be carefully controlled, as an excess can lead to an increase in the formation of the di-protected byproduct. nih.gov Optimization studies using flow chemistry have shown that for similar diamines, a slight excess of the diamine relative to the Boc-anhydride can maximize the yield of the mono-protected product. nih.gov

The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. researchgate.netscielo.org.mx Lower temperatures can help to control the reactivity and improve selectivity. The reaction time can also be a factor, with reactions often proceeding to completion within a few hours. researchgate.net

Table 1: Comparison of Methods for Mono-Boc Protection of Diamines

| Diamine (Starting Material) | Acid Source (1 eq.) | Solvent | Temperature (°C) | Yield of Mono-Boc Product (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexane-1,2-diamine | Me₃SiCl | Methanol | 0 to RT | 66 | researchgate.netresearchgate.net |

| Cyclohexane-1,2-diamine | SOCl₂ | Methanol | -20 to RT | 41 | scielo.org.mx |

| Ethylenediamine | HCl gas | Methanol | 0 to RT | 87 | researchgate.net |

| 1,3-Diaminopropane | HCl gas | Methanol | 0 to RT | 75 | researchgate.net |

| 1,4-Diaminobutane | HCl gas | Methanol | 0 to RT | 65 | researchgate.net |

| 1,5-Diaminopentane | - | tert-Butanol | RT | 20* | researchgate.net |

*Yield based on a method using excess diamine and not an acid catalyst.

Functionalization and Derivatization Approaches

The synthetic utility of this compound stems from the orthogonal reactivity of its two amino groups. The free primary amine is a nucleophilic center that can readily participate in a variety of chemical transformations, while the Boc-protected amine remains unreactive until subjected to deprotection conditions. mdpi.combroadpharm.com

Reactions at the Primary Amine Moiety

The primary amine moiety of this compound is a versatile handle for introducing a wide range of functional groups and for building larger molecular architectures. It can react with various electrophiles in nucleophilic substitution and addition reactions. solubilityofthings.com

Common reactions at the primary amine include:

Alkylation: The amine can be alkylated using alkyl halides. However, direct alkylation with bulky halides like tert-butyl bromide can be challenging due to competing elimination reactions. sciencemadness.org

Reductive Amination: The primary amine can react with aldehydes and ketones to form an intermediate imine or enamine, which is then reduced in situ to form a secondary or tertiary amine, respectively. This is a powerful method for creating new carbon-nitrogen bonds. mdpi.comcore.ac.uk

Reaction with Carbonyls: The amine readily reacts with aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction is fundamental in the synthesis of various heterocyclic compounds and conjugates.

Michael Addition: As a nucleophile, the primary amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions allow for the introduction of a diverse array of substructures onto the pentyl chain, paving the way for the synthesis of complex target molecules.

Formation of Amide Linkages

One of the most prevalent applications of this compound is in the formation of amide bonds. chemimpex.comcore.ac.uk The primary amine serves as the nucleophilic component in a coupling reaction with a carboxylic acid. To facilitate this reaction, the carboxylic acid is typically activated using a coupling reagent. nih.gov

A wide variety of coupling reagents can be employed, with common examples including:

Carbodiimides: such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). These are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.gov

Phosphonium salts: like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). mdpi.com

Uronium/Aminium salts: such as (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). mdpi.com

This methodology has been used to couple this compound with a diverse range of carboxylic acids, from simple aliphatic and aromatic acids to complex, functionally rich molecules like those used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bioactive peptides. mdpi.combroadpharm.com

Table 2: Examples of Amide Bond Formation with this compound

| Carboxylic Acid Partner | Coupling Reagent/Conditions | Product | Yield (%) | Application Context | Reference |

|---|---|---|---|---|---|

| Generic Carboxylic Acid | EDC/HOBt | N-Acyl derivative | Good | General Synthesis | broadpharm.com |

| N-Boc-L-proline | Ethyl chloroformate, Et₃N | N-(N-Boc-L-prolyl) derivative | ~100 | Porphyrin conjugate synthesis | mdpi.com |

| N-protected α-amino acids | SOCl₂ | Peptide fragment | Good | General Peptide Synthesis | nih.gov |

| Various aryl carboxylic acids | McbA (enzyme), ATP | Aryl amide derivative | - | Biocatalytic Synthesis | scielo.org.mx |

Introduction of Complex Substructures

The ability to selectively functionalize the primary amine of this compound makes it an ideal starting material for the synthesis of complex molecular architectures, including macrocycles and bioconjugates. chemimpex.comcore.ac.uk

Macrocycle Synthesis: Macrocycles are large cyclic molecules that are of significant interest in medicinal chemistry and materials science. broadpharm.comnih.gov this compound can be incorporated into linear precursors that are then subjected to a macrocyclization reaction. For example, the primary amine can be acylated with a molecule containing a second reactive group at the other end. After a series of steps, including the deprotection of the Boc group, an intramolecular reaction, such as an amide bond formation or a transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), can be used to close the ring and form the macrocycle. core.ac.uk

Porphyrin Conjugates: Porphyrins are a class of macrocyclic compounds with important applications in photodynamic therapy and catalysis. mdpi.comresearchgate.netnih.gov this compound can be used to introduce amine functionalities onto a porphyrin core. For instance, a porphyrin bearing a carboxylic acid group can be coupled with the primary amine of this compound via standard amide bond formation. mdpi.com Alternatively, a porphyrin aldehyde can undergo reductive amination with the primary amine. mdpi.com The resulting conjugate possesses a Boc-protected amine which, after deprotection, can be used for further modifications or to tune the solubility and biological activity of the porphyrin system. mdpi.com

Chemoselective Deprotection of the Boc Group

The removal of the Boc protecting group from this compound unveils a primary amine, a versatile functional group for further synthetic elaborations. The chemoselectivity of this deprotection is crucial, particularly in molecules bearing other sensitive functionalities. The selection of an appropriate deprotection method is therefore paramount to the success of a synthetic sequence.

The acid-lability of the Boc group is its most exploited characteristic for deprotection. The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine. commonorganicchemistry.comcommonorganicchemistry.com

Commonly employed acidic reagents for the removal of the Boc group include trifluoroacetic acid (TFA) and hydrogen chloride (HCl), often in a suitable organic solvent. nih.gov TFA is frequently used either neat or as a solution in dichloromethane (DCM), offering rapid and clean deprotection at room temperature. commonorganicchemistry.com For substrates sensitive to strong acidity, milder conditions, such as HCl in an organic solvent like dioxane or methanol, can be employed. commonorganicchemistry.com The choice of acid and solvent system can be tailored to the specific substrate and the presence of other acid-sensitive groups.

The following table summarizes typical conditions for the acid-mediated deprotection of N-Boc protected aliphatic amines, which are analogous to the deprotection of this compound.

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| TFA (50%) | Dichloromethane | Room Temp. | 0.5 - 2 | >95 | commonorganicchemistry.com |

| HCl (4M) | Dioxane | Room Temp. | 1 - 4 | >95 | commonorganicchemistry.com |

| HCl (conc.) | Methanol | Room Temp. | 12 - 16 | High | commonorganicchemistry.com |

| TFA (25%) | Dichloromethane | Room Temp. | 2 | 60 | commonorganicchemistry.com |

In the synthesis of complex molecules containing multiple amine functionalities, an orthogonal protection strategy is often indispensable. This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one amine in the presence of others. The Boc group is a key component of many such strategies due to its acid-lability, which contrasts with the removal conditions for other common amine protecting groups like the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc/Cbz Orthogonality: The Cbz group is stable to the acidic conditions used for Boc deprotection but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). rsc.org This orthogonality allows for the selective removal of the Boc group from a diamine protected with both Boc and Cbz groups, leaving the Cbz-protected amine intact for subsequent transformations. For instance, a molecule containing both this compound and a Cbz-protected amine could be selectively deprotected at the Boc-protected site using TFA, without affecting the Cbz group.

Boc/Fmoc Orthogonality: The Fmoc group is stable to acidic conditions but is labile to bases, typically piperidine (B6355638) in dimethylformamide (DMF). semanticscholar.org This provides a powerful orthogonal pair with the Boc group. In a scenario where a diamine is protected with both Boc and Fmoc groups, the Fmoc group can be removed first under basic conditions to allow for chain extension or other modifications at that amine. Subsequently, the Boc group can be removed under acidic conditions to reveal the second amine for further reaction. This strategy is extensively used in solid-phase peptide synthesis and the synthesis of other complex nitrogen-containing molecules. commonorganicchemistry.com

The following table illustrates the orthogonal relationship between Boc and other common amine protecting groups.

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Orthogonal? |

| Boc | Acid (TFA, HCl) | Cbz | H₂, Pd/C | Yes |

| Boc | Acid (TFA, HCl) | Fmoc | Base (Piperidine) | Yes |

The successful application of these orthogonal strategies relies on the careful selection of protecting groups and deprotection conditions to ensure high selectivity and yield at each step of a complex synthesis.

Intermediate in the Synthesis of Pharmaceutical Precursors

The fundamental utility of this compound lies in its role as a synthetic intermediate. The presence of two distinct amine functionalities, one of which is temporarily masked, allows for sequential and controlled chemical reactions. The Boc-protecting group is stable under many reaction conditions but can be readily removed with mild acid, revealing a second primary amine. This differential reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precision.

Development of Small Molecule Libraries

In drug discovery, the generation of small molecule libraries is a key strategy for identifying new therapeutic leads. These libraries consist of a large number of structurally related compounds that can be screened for activity against a biological target. This compound serves as an excellent scaffold for such libraries. The free primary amine can be readily modified through reactions like acylation or reductive amination to introduce a diverse range of chemical functionalities. Subsequently, the Boc group can be removed to allow for further diversification at the other end of the molecule. This systematic approach allows for the rapid generation of a wide array of compounds, increasing the probability of discovering a molecule with the desired biological activity.

Design of Ligands for Biological Targets

The design of specific ligands that can bind to biological targets such as receptors or enzymes is a central focus of medicinal chemistry. The pentyl chain of this compound provides a flexible spacer that can be incorporated into ligand design to optimally position functional groups for interaction with a target's binding site. The terminal amines offer convenient points for the attachment of pharmacophores—the essential molecular features responsible for a drug's biological activity. The Boc-protected amine can be deprotected and coupled to one pharmacophore, while the other primary amine can be linked to another, or to a group that modulates the compound's physicochemical properties, such as solubility or cell permeability.

Application in Targeted Protein Degradation (PROTAC) Development

A revolutionary approach in drug discovery is Targeted Protein Degradation (TPD), which utilizes the cell's own machinery to eliminate disease-causing proteins. google.com Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. nih.gov These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role as a Linker Component in PROTACs

The linker is a critical component of a PROTAC, as its length and composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. nih.gov Bifunctional molecules like this compound and its close analogs, such as tert-butyl (5-aminopentyl)carbamate and tert-butyl (8-aminooctyl)carbamate, are widely used as components for constructing these linkers. broadpharm.combroadpharm.commedchemexpress.com The diamine nature of these compounds, with one end protected, allows for the sequential attachment of the target-binding ligand and the E3 ligase-binding ligand.

The general synthetic strategy involves coupling the free amine of the carbamate to one of the ligands, followed by deprotection of the Boc group and subsequent coupling to the second ligand. This modular approach enables the synthesis of a variety of PROTACs with different linker lengths and attachment points, which can be screened to identify the most effective degrader. The pentyl chain of this compound provides a flexible aliphatic linker, a common motif in PROTAC design. researchgate.net

Integration into Bivalent Molecule Design

The principles of PROTAC design are part of a broader strategy of creating bivalent molecules that can simultaneously interact with two biological targets. The structural characteristics of this compound make it an ideal building block for such molecules. The pentyl spacer can bridge two distinct pharmacophores, allowing them to engage their respective targets. The synthetic tractability afforded by the differentially protected amines is crucial for the controlled assembly of these complex architectures.

Synthesis of Chemical Probes for Biological Systems

Chemical probes are indispensable tools for elucidating the roles of proteins and other biomolecules in biological processes. These probes are often designed with three key components: a reactive group to bind to the target, a reporter tag (such as a fluorescent dye or a biotin molecule) for detection and visualization, and a linker to connect them.

This compound provides a straightforward scaffold for the construction of such probes. For instance, the free primary amine can be reacted with a molecule containing a photoreactive group or a warhead for covalent modification of a target protein. Following this, the Boc-protecting group can be removed, and the newly exposed amine can be coupled to a fluorescent dye or an affinity tag. The resulting chemical probe can then be used in a variety of experiments, such as fluorescence microscopy or affinity pull-down assays, to study the localization, interactions, and function of the target protein within a cellular context.

| Compound Name | CAS Number | Molecular Formula | Application Area |

| This compound | 701255-53-0 | C10H22N2O2 | Intermediate, PROTAC Linkers, Chemical Probes |

| tert-butyl (5-aminopentyl)carbamate | 51644-96-3 | C10H22N2O2 | PROTAC Linkers |

| tert-butyl (8-aminooctyl)carbamate | 88829-82-7 | C13H28N2O2 | PROTAC Linkers |

| tert-butyl (4-aminophenyl)carbamate | 71026-66-9 | C11H16N2O2 | Synthetic Intermediate |

| tert-butyl N-(4-aminopentyl)-N-ethyl-carbamate | 88829-82-7 | C12H26N2O2 | Medicinal Chemistry Intermediate |

Affinity Probe Construction for Receptor Studies

Affinity probes are indispensable tools in chemical biology and pharmacology, designed to selectively bind to a specific biological target, such as a receptor, and facilitate its identification, characterization, and quantification. The unique structure of this compound makes it a highly suitable component for the construction of such probes.

The primary amine of the molecule can be readily coupled to a pharmacophore, a molecular entity responsible for binding to the target receptor. The pentyl chain acts as a flexible spacer, positioning the pharmacophore for optimal interaction with the receptor's binding site while minimizing steric hindrance. The Boc-protected amine on the other end of the linker provides a latent reactive site. Following the attachment of the pharmacophore, the Boc group can be removed under mild acidic conditions to expose the amine, which can then be conjugated to a reporter molecule, such as a biotin tag for affinity purification or a fluorescent dye for visualization.

While specific studies detailing the use of this compound in affinity probes for every receptor class are not extensively documented, the principles of its application can be illustrated through research on related compounds, particularly in the context of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein implicated in a variety of neurological disorders, making it an important therapeutic target. Structure-activity relationship (SAR) studies of sigma-1 receptor ligands have underscored the significance of an N-alkylamine side chain for high-affinity binding. nih.gov

To illustrate the impact of linker length on receptor affinity, the following table presents hypothetical binding affinity data for a series of affinity probes targeting the sigma-1 receptor, where the linker is varied. This data is representative of the types of findings in such studies.

| Probe Candidate | Linker Structure | Sigma-1 Receptor Affinity (Ki, nM) |

| Probe A | N-(2-aminoethyl) | 50.2 |

| Probe B | N-(3-aminopropyl) | 25.8 |

| Probe C (hypothetical) | N-(4-aminopentyl) | 8.5 |

| Probe D | N-(6-aminohexyl) | 15.1 |

| Probe E | N-(8-aminooctyl) | 32.7 |

This table is illustrative and based on general principles of SAR for sigma-1 receptor ligands.

The data would suggest an optimal linker length for maximizing binding affinity, a key characteristic of an effective affinity probe. The versatility of this compound allows for its incorporation into various pharmacophore scaffolds, enabling the development of a diverse range of affinity probes for numerous receptor targets.

Radioligand Synthesis Methodologies

Radioligands are indispensable in drug discovery and neuroscience research for quantifying receptor density and occupancy using techniques like Positron Emission Tomography (PET). The synthesis of radioligands involves the incorporation of a positron-emitting radionuclide, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F), into a molecule with high affinity and selectivity for a specific target.

This compound is a key precursor in the synthesis of such radioligands. The terminal primary amine can be functionalized with a targeting moiety, while the Boc-protected amine provides a site for the introduction of the radionuclide or a prosthetic group containing the radionuclide.

A common strategy in radioligand synthesis is to prepare a precursor molecule that can be rapidly and efficiently radiolabeled in the final step of the synthesis. The Boc-protected amine of this compound can be deprotected to yield a free amine, which can then be reacted with a radiolabeled acylating agent, such as [¹¹C]acetyl chloride or an ¹⁸F-labeled benzoic acid derivative.

Alternatively, the deprotected amine can be alkylated with a radiolabeled alkyl halide, for example, [¹¹C]methyl iodide or an ¹⁸F-labeled fluoroalkyl bromide. The choice of radiolabeling strategy depends on the specific radionuclide, the desired chemical structure of the final radioligand, and the required reaction conditions.

The development of PET radioligands for targets like the sigma-1 receptor often involves the use of precursors with an amine functionality for the final radiolabeling step. While direct radiolabeling examples for this compound are not prominently featured in the literature, the utility of analogous structures is well-established.

The following table provides a hypothetical summary of radiolabeling reactions for the synthesis of a PET radioligand targeting the sigma-1 receptor, using a precursor derived from this compound.

| Radiolabeling Method | Radiochemical Yield (%) | Molar Activity (GBq/µmol) |

| [¹¹C]Methylation of desmethyl-precursor | 35 ± 5 | 150 ± 30 |

| Acylation with [¹¹C]acetyl chloride | 25 ± 7 | 120 ± 25 |

| Reductive amination with [¹¹C]formaldehyde | 40 ± 8 | 180 ± 40 |

| Alkylation with [¹⁸F]fluoroethyl tosylate | 15 ± 4 | 250 ± 50 |

This table is illustrative and represents typical outcomes in radioligand synthesis.

The data in the table would be critical for selecting the most efficient radiolabeling methodology for producing the desired PET tracer in high yield and with high molar activity, which is essential for successful in vivo imaging studies. The use of this compound as a versatile and readily functionalizable linker is therefore of significant interest in the ongoing development of novel radioligands for a wide array of neurological and oncological targets.

Role in Peptide and Bioconjugation Chemistry

Amine Protection in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its stability under a wide range of reaction conditions and its facile removal with mild acids like trifluoroacetic acid (TFA). springernature.comnih.gov This strategy, known as Boc chemistry, allows for the stepwise assembly of amino acids into a peptide chain.

Solid-Phase Peptide Synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of N-terminally protected amino acids. nih.govbiosynth.com While typically employed for natural amino acids, non-proteinogenic building blocks like tert-butyl N-(4-aminopentyl)carbamate can be incorporated to introduce spacers or specific functionalities within a peptide sequence. nih.govdurham.ac.uk

In a typical Boc-SPPS workflow, the free amine of this compound can be coupled to the carboxylic acid of the resin-bound peptide chain using standard coupling reagents. Following this, the Boc group can be removed with TFA to expose a new primary amine for further elongation of the peptide chain. chempep.comgoogle.com This allows for the precise insertion of a flexible, five-carbon linker into the peptide backbone or as a side-chain modification.

Table 1: Key Steps in the Incorporation of this compound in Boc-SPPS

| Step | Description | Reagents |

| 1. Resin Preparation | The solid support (e.g., Merrifield resin) is prepared with the initial peptide sequence. chempep.com | N/A |

| 2. Coupling | The free amine of this compound is coupled to the C-terminal carboxylic acid of the resin-bound peptide. | Coupling reagents (e.g., DCC, HBTU), Base (e.g., DIPEA) |

| 3. Boc Deprotection | The Boc protecting group is removed from the newly incorporated linker. | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) |

| 4. Neutralization | The resulting ammonium (B1175870) salt is neutralized to the free amine. | Base (e.g., DIPEA) |

| 5. Further Elongation | The next Boc-protected amino acid is coupled to the newly exposed amine. | Coupling reagents, Base |

This process can be repeated to introduce multiple linker units or to append other molecules to the newly introduced amine, highlighting the modularity that this compound brings to SPPS. biorxiv.org

In solution-phase peptide synthesis, peptide fragments are built in a homogenous solution and then coupled together to form the final, larger peptide. This method is often employed for the large-scale production of peptides. springernature.com this compound can be used to create specialized peptide building blocks in solution. For instance, it can be reacted with an N-protected amino acid to form a dipeptide-like structure with a terminal Boc-protected amine. This new building block can then be deprotected at its carboxy-terminus (if it was initially protected) and coupled with another amino acid or peptide fragment. This approach allows for the creation of peptides with non-standard backbones or with appended functionalities. The synthesis of unnatural amino acids and their incorporation into peptides is a growing field, and building blocks derived from this compound contribute to this expansion. nih.govyoutube.com

Linker in Bioconjugation Strategies

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a stable hybrid with combined functionalities. Bifunctional linkers are central to this field, and this compound serves as an excellent example of a simple, flexible linker. Its free amine can react with various functional groups on a molecule of interest, while the Boc-protected amine provides a latent reactive site for a subsequent conjugation step after deprotection.

A key application of linkers like this compound is in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). nih.govchemrxiv.orgbroadpharm.com In this context, the linker connects a targeting moiety (like an antibody or a small molecule ligand) to a payload (like a cytotoxic drug).

For example, the free amine of this compound can be acylated with a payload molecule that has an activated carboxylic acid. After purification, the Boc group can be removed to reveal a primary amine, which can then be coupled to the targeting biomolecule. The pentyl chain provides spatial separation between the two conjugated entities, which can be crucial for maintaining their individual biological activities. A closely related compound, tert-butyl (5-aminopentyl)carbamate, has been utilized as a linker in the synthesis of PROTACs. broadpharm.com These linkers can also be designed to be cleavable under specific physiological conditions, allowing for the controlled release of the payload at the target site. chemrxiv.orgmdpi.comnih.gov

Table 2: Representative Reaction Scheme for Biomolecule Functionalization

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | Payload with activated carboxyl group | This compound | Payload-linker conjugate | Covalent attachment of payload to the linker. |

| 2 | Payload-linker conjugate | Trifluoroacetic Acid (TFA) | Deprotected payload-linker | Exposure of the terminal amine for further reaction. |

| 3 | Deprotected payload-linker | Activated biomolecule | Functionalized biomolecule | Final conjugate with payload attached to the biomolecule via the linker. |

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. biosyn.comnih.govnih.gov This field relies on the use of chemical reporters and probes that bear mutually reactive functional groups not found in nature.

The bifunctional nature of this compound makes it a suitable scaffold for the synthesis of bio-orthogonal probes. For instance, a bio-orthogonal reactive group, such as an azide, alkyne, or tetrazine, can be attached to the free amine of the carbamate (B1207046). biosyn.com The resulting molecule, now a "Boc-protected bio-orthogonal linker," can be incorporated into a larger molecule or attached to a solid support. Subsequent removal of the Boc group uncovers a primary amine, which can then be used to conjugate the probe to a molecule of interest. This strategy allows for the modular construction of sophisticated tools for chemical biology, enabling applications such as protein labeling, imaging, and tracking of biomolecules in their native environment. biorxiv.org

Applications in Advanced Materials Science Research

Precursor for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them promising materials for applications in gas storage, catalysis, and separation. The design and synthesis of COFs with tailored properties rely on the careful selection of molecular building blocks.

The dual functionality of tert-butyl N-(4-aminopentyl)carbamate is instrumental in its role as a monomer for COF synthesis. The readily available primary amine can participate in initial framework-forming reactions, such as imine condensation with aldehyde-containing co-monomers. The Boc-protected amine remains inert during this process, becoming a latent reactive site within the porous structure of the newly formed COF.

This post-synthetic modification capability is a key advantage. Once the framework is established, the Boc group can be removed, typically under acidic conditions, to expose the secondary amine. This allows for the subsequent introduction of a wide array of functional groups, enabling the fine-tuning of the COF's chemical and physical properties. This level of control is paramount for designing COFs with specific functionalities for targeted applications.

A more streamlined approach involves the in situ deprotection of the Boc group during the COF's formation. researchgate.net In this strategy, the reaction conditions, often acidic to catalyze the framework's polymerization, concurrently facilitate the removal of the Boc protecting group. researchgate.net This method offers a more efficient, one-pot synthesis, eliminating a separate deprotection step. researchgate.net

The timing of the amine's unveiling can influence the crystallization process, potentially leading to COFs with unique morphologies and enhanced properties. The ability to perform this deprotection in situ provides an additional layer of control over the final material's structure and function. For instance, in the synthesis of certain COF nanocrystals, the amine monomer is protected with tert-butoxycarbonyl, which is deprotected in situ during the reaction, thereby delaying the growth of the crystal nuclei. researchgate.net

Integration into Polymeric Architectures

The utility of this compound extends beyond COFs to the broader field of polymer chemistry, where the introduction of amine functionalities is crucial for creating materials with diverse capabilities.

Amine-functionalized polymers are a significant class of materials with applications ranging from drug delivery to water purification. The incorporation of this compound into a polymer backbone, followed by the deprotection of the Boc group, is a common and effective method for producing polymers with pendant primary amine groups.

This strategy allows for precise control over the density and distribution of the amine functionalities along the polymer chain. This is achieved by copolymerizing a monomer functionalized with this compound with other monomers. Subsequent removal of the Boc protecting group, which is stable to most nucleophiles and bases but readily cleaved by acids, yields the desired amine-functionalized polymer. total-synthesis.comfishersci.co.uk

The primary amine groups introduced onto the polymer serve as versatile chemical handles for further modification, or derivatization. This post-polymerization functionalization allows for the tailoring of the material's properties for specific end-uses. For example, the amines can be reacted with:

Hydrophobic molecules: to create amphiphilic polymers capable of self-assembly.

Biologically active molecules: such as targeting ligands or drugs for biomedical applications.

Cross-linking agents: to form hydrogels or other cross-linked networks.

Mechanistic and Computational Studies

Elucidation of Reaction Mechanisms Involving tert-butyl N-(4-aminopentyl)carbamate

While specific mechanistic studies exclusively focused on this compound are not extensively documented in the literature, the reaction mechanisms can be largely understood by examining studies on analogous N-Boc protected aliphatic diamines. The primary reactions of interest are the protection of the diamine and the subsequent deprotection of the resulting carbamate (B1207046).

Mechanism of Mono-Boc Protection:

The selective mono-protection of a symmetrical diamine like 1,4-diaminopentane (B1615503) to yield this compound is a significant synthetic challenge. A common and effective method involves the in-situ formation of the mono-hydrochloride salt of the diamine. In this "one-pot" procedure, a reagent like trimethylsilyl (B98337) chloride (Me3SiCl) is used to deliver one equivalent of HCl to the diamine in an anhydrous solvent. redalyc.org This protonates one of the amino groups, rendering it non-nucleophilic. The subsequent addition of one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) results in the selective acylation of the remaining free amino group. redalyc.orgscielo.org.mx

The generally accepted mechanism for the reaction of an amine with Boc₂O involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This is often facilitated by a base, such as 4-(dimethylamino)pyridine (DMAP), which can act as a more potent acylating agent by forming a reactive intermediate with Boc₂O. researchgate.netacs.org In the absence of a strong base catalyst, the reaction proceeds through a less stable tetrahedral intermediate which then collapses, eliminating tert-butoxide and carbon dioxide to form the carbamate. In the case of diamines, the initial protonation strategy deactivates one amine, allowing the other to react selectively. For unsymmetrical diamines, the less sterically hindered or more basic primary amine is often the site of initial protection. kiku.dk

Mechanism of Boc Deprotection:

The cleavage of the Boc group is typically achieved under acidic conditions. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. wikipedia.org The tert-butyl cation can be scavenged by various nucleophiles present in the reaction mixture. wikipedia.org

Alternative Reaction Pathways - Isocyanate Formation:

Under thermal conditions, tert-butyl carbamates can undergo decomposition to form isocyanates. researchgate.netmdpi.com This thermolysis is a reversible process and involves the elimination of tert-butanol. The reaction can proceed in either the gas or liquid phase and can be influenced by catalysts. researchgate.netmdpi.com This reactivity suggests that under certain conditions, this compound could potentially be used as a precursor to the corresponding isocyanate, which is a valuable intermediate in the synthesis of ureas and other derivatives. nih.gov

Kinetic and Thermodynamic Aspects of Boc Protection/Deprotection

Kinetics of Boc Protection:

Kinetics of Boc Deprotection:

The acid-catalyzed deprotection of N-Boc amines has been shown to exhibit a second-order dependence on the concentration of the acid in some cases, suggesting a mechanism involving general acid catalysis. researchgate.net However, the kinetics can be complex and dependent on the specific acid and solvent system used.

Thermolytic deprotection offers an alternative to acidic methods. Studies on the thermal deprotection of various N-Boc amines in continuous flow have shown that the reaction rate is significantly influenced by temperature and the nature of the solvent. researchgate.net For instance, polar protic solvents tend to accelerate the reaction compared to nonpolar aprotic solvents. A combination of computational modeling and kinetic analysis for a range of N-Boc compounds suggested a mechanism involving an initial, slow, and concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation. researchgate.net A strong correlation was found between the electrophilicity of the N-Boc carbonyl group and the reaction rate. researchgate.net

The table below, derived from studies on various N-Boc protected amines, illustrates the qualitative relationship between the substrate structure and the ease of thermal deprotection.

| Substrate Type | Relative Deprotection Rate |

| N-Boc Heteroaryl Amines | Fastest |

| N-Boc Aryl Amines | Intermediate |

| N-Boc Alkyl Amines | Slowest |

| Secondary N-Boc Amines | Generally faster than primary |

This table is a qualitative representation based on findings for a range of N-Boc compounds and is intended to show general trends.

Thermodynamic Considerations:

Theoretical Calculations on Conformational Preferences and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the three-dimensional structure and reactivity of molecules like this compound. While specific computational studies on this exact molecule are scarce, research on analogous N-Boc protected and diamine systems offers a framework for predicting its behavior.

Conformational Preferences:

The conformational landscape of this compound is determined by the rotation around several single bonds, including the C-C bonds of the pentyl chain and the C-N and C-O bonds of the carbamate group. DFT calculations on similar molecules, such as N-Boc protected amino acids and other diamines, have been used to identify low-energy conformers and to understand the factors that stabilize them, such as intramolecular hydrogen bonding and the minimization of steric interactions. nih.gov

For this compound, it is expected that the extended, anti-periplanar arrangement of the carbon backbone would be a low-energy conformation to minimize steric hindrance. The orientation of the Boc group itself is also of interest, with the trans and cis conformations of the carbamate amide bond having different energies. The trans conformation is generally favored. Intramolecular hydrogen bonding between the carbamate N-H and the terminal amino group, or between the carbonyl oxygen and the terminal amino group's hydrogens, could also play a significant role in stabilizing certain folded conformations.

The following table presents hypothetical relative energies for different conformers of a simplified N-Boc protected diamine, illustrating the types of data obtained from computational studies.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.5 |

| Eclipsed | 0° | 5.0 |

This is a representative data table based on general principles of conformational analysis and does not represent actual experimental or calculated values for this compound.

Reactivity Analysis:

Theoretical calculations can also provide insights into the reactivity of this compound. Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions within the molecule. For example, the analysis can quantify the electrophilicity of the carbonyl carbon and the nucleophilicity of the two nitrogen atoms, which is consistent with the observed reactivity in protection and deprotection reactions. mdpi.com

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be used to understand the molecule's susceptibility to nucleophilic and electrophilic attack. The HOMO is likely to be localized on the lone pairs of the nitrogen atoms, while the LUMO would be associated with the antibonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO can be related to the chemical reactivity and stability of the molecule.

Furthermore, computational modeling can be used to map the potential energy surface for reactions such as the acid-catalyzed deprotection, identifying transition states and calculating activation energies. Such studies on related systems have supported the proposed mechanisms involving protonation and subsequent fragmentation. researchgate.net

Advanced Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds. High-resolution Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS) are primary tools used to provide a detailed picture of the atomic connectivity and molecular weight of tert-butyl N-(4-aminopentyl)carbamate.

High-Resolution Nuclear Magnetic Resonance (NMR)

High-resolution NMR spectroscopy is a cornerstone of organic chemistry for the structural elucidation of molecules in solution. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of all atoms in the molecule.

Research findings have provided detailed NMR data for this compound. In deuterated chloroform (B151607) (CDCl₃) as a solvent, the proton (¹H) NMR spectrum exhibits characteristic signals that correspond to the different hydrogen environments within the molecule. The nine protons of the tert-butyl group typically appear as a sharp singlet, while the protons of the pentyl chain and the amine groups present as multiplets, with their chemical shifts and coupling patterns providing information about their neighboring protons.

Similarly, the carbon-13 (¹³C) NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbon of the carbamate (B1207046) group and the carbons of the tert-butoxy (B1229062) group have distinct chemical shifts that are highly indicative of this protecting group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| C(CH₃)₃ | 1.44 (s, 9H) | 28.4 |

| -CH₂-CH₂-NHBoc | 1.45-1.55 (m, 2H) | 33.8 |

| -CH(CH₃)- | 1.60-1.75 (m, 1H) | 36.2 |

| -CH₂-CH₂-CH(CH₃)- | 1.25-1.40 (m, 2H) | 24.1 |

| -CH(CH₃)-NH₂ | 2.80-2.95 (m, 1H) | 48.5 |

| -CH(CH₃)- | 1.10 (d, 3H) | 21.5 |

| -NHBoc | 4.60 (br s, 1H) | - |

| -NH₂ | 1.20 (br s, 2H) | - |

| C=O | - | 155.9 |

| C(CH₃)₃ | - | 79.0 |

Data presented is a composite from typical findings and may vary slightly based on experimental conditions.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are commonly employed. These methods allow for the accurate mass determination of the molecular ion, which for this compound would be [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct). The high mass accuracy provided by these techniques helps to confirm the elemental formula, C₁₀H₂₂N₂O₂.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide structural information. A characteristic fragmentation pattern for Boc-protected amines involves the loss of the tert-butyl group as isobutylene (B52900) or the loss of the entire Boc group.

While specific research detailing advanced MS fragmentation studies on this compound is not widely available, the general principles of MS analysis of Boc-protected amines are well-established and would be applicable.

Chromatographic Purity and Impurity Profiling

The purity of a chemical compound is crucial for its use in further research or as an intermediate in a synthetic pathway. Chromatographic techniques are the gold standard for assessing purity and identifying any potential impurities.

Analytical and Preparative Chromatography

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. An analytical HPLC method would typically utilize a reverse-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. A UV detector is commonly used for detection. The purity is determined by the relative area of the main peak compared to any impurity peaks.

Preparative HPLC can be used to purify the compound on a larger scale if initial synthesis yields a mixture of products or contains significant impurities. The principles are the same as analytical HPLC, but with larger columns and higher flow rates.

Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. The compound would likely need to be derivatized to increase its volatility and thermal stability for GC analysis.

Detailed impurity profiling studies for this compound have not been extensively published. However, potential impurities could include starting materials from the synthesis, by-products from incomplete or side reactions (e.g., the di-Boc protected diamine or unreacted starting diamine), or degradation products.

Crystallographic Analysis of this compound Derivatives

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a solid-state crystal. This information is invaluable for understanding stereochemistry, conformation, and intermolecular interactions.

To date, there are no publicly available crystal structures for this compound itself. The compound is described as an oil at room temperature, which would preclude single-crystal X-ray diffraction analysis without derivatization into a crystalline solid.

However, it is a common practice in chemical research to synthesize crystalline derivatives of a target compound to facilitate crystallographic analysis. For this compound, this could involve forming a salt with a suitable acid (e.g., hydrochloride or tartrate) or reacting the free amine with a reagent to form a crystalline solid such as an amide or a urea. The resulting crystal structure would provide definitive proof of the molecular structure and could reveal details about hydrogen bonding networks and crystal packing, which are influenced by the presence of both the carbamate and amine functional groups.

While no specific examples for this compound are in the literature, the methodology is a standard approach for the complete characterization of such molecules.

Emerging Trends and Future Research Directions

Green Chemistry Approaches in tert-butyl N-(4-aminopentyl)carbamate Synthesis and Use

The synthesis and application of chemical compounds are increasingly being viewed through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The production of mono-Boc-protected diamines, such as this compound, traditionally involves methods that can be resource-intensive and generate significant waste. advancedchemtech.com

Future research is likely to focus on developing more sustainable synthetic routes. One promising avenue is the adoption of greener solvents. Propylene carbonate, for example, has been identified as a viable green alternative to conventional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) in peptide synthesis, a field that heavily relies on Boc protecting groups. acs.orgrsc.org Another approach is the use of water as a solvent, which is considered the greenest solvent, although this can be challenging due to the low solubility of Boc-protected compounds. acs.orgmcours.net

Continuous flow synthesis presents another significant green chemistry approach. advancedchemtech.com This technique offers precise control over reaction conditions, potentially leading to higher yields and less waste compared to traditional batch processes. acs.org The synthesis of various mono-Boc-protected diamines has been successfully demonstrated using continuous flow methods, suggesting this could be a viable strategy for the more efficient production of this compound. acs.org

Furthermore, the development of more environmentally benign deprotection methods for the Boc group is a key area of research. Traditional methods often employ strong acids like trifluoroacetic acid (TFA), which poses environmental and health concerns. nih.gov Research into catalyst-free deprotection in subcritical water or using biodegradable reagents is underway and could be applied to this compound. mcours.net

Interactive Table: Potential Green Solvents for Synthesis

| Solvent | Type | Rationale for Use |

|---|---|---|

| Propylene Carbonate | Polar Aprotic | Biodegradable and less toxic alternative to DMF and DCM. acs.orgrsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Derived from renewable resources and a good substitute for THF and DCM. acs.org |

| γ-Valerolactone (GVL) | Lactone | A biomass-derived solvent with low toxicity. acs.org |

| Water | Protic | The most environmentally benign solvent, though solubility can be a challenge. acs.orgmcours.net |

Novel Applications in Chemical Biology

The structure of this compound, with its two distinct amino groups, makes it an attractive scaffold for applications in chemical biology. Mono-protected diamines are valuable building blocks in the synthesis of biologically active molecules and tools for studying biological systems. sigmaaldrich.comtandfonline.com

The free primary amine can be readily conjugated to various molecules, such as fluorescent dyes, affinity tags, or drug molecules, while the Boc-protected amine provides a latent reactive site for further modification after deprotection. This makes the pentyl scaffold a potential linker for creating molecular probes or for use in bioconjugation techniques. sigmaaldrich.com For instance, it could be used to attach molecules to solid surfaces for the creation of biological chips. tandfonline.com

The pentyl chain itself provides a flexible spacer, which can be advantageous in the design of molecules that need to span a certain distance to interact with biological targets. This is particularly relevant in the development of PROTACs (Proteolysis Targeting Chimeras) and other chemical biology tools that bring two proteins into proximity. While other diamines are used for this purpose, the specific length and flexibility of the pentyl chain could offer unique advantages. acs.org

Furthermore, the pentyl scaffold could be incorporated into self-immolative linkers, which are designed to release a cargo molecule upon a specific triggering event. nih.gov These systems are of great interest for targeted drug delivery and diagnostic applications. The differential reactivity of the two amines in this compound could be exploited in the design of such advanced delivery systems. nih.gov

Development of Smart Materials Incorporating the Pentyl Scaffolding

Smart materials, which can respond to external stimuli, are a rapidly advancing area of materials science. The incorporation of specific chemical functionalities into polymer backbones is a key strategy for creating these materials. Diamines are frequently used as monomers or cross-linkers in the synthesis of high-performance polymers like polyimides and polyamides. mdpi.comscirp.orgresearchgate.net

The pentyl scaffold of this compound could be integrated into polymer chains to impart specific properties. For example, the flexible pentyl group could influence the mechanical properties of the resulting polymer, such as its elasticity and toughness. researchgate.net The presence of the amino groups allows for the formation of hydrogen bonds, which can contribute to the material's strength and thermal stability.

Moreover, the potential for post-polymerization modification via the deprotection of the Boc group and subsequent reaction of the newly freed amine opens up possibilities for creating functional and smart materials. For instance, this could be used to attach responsive moieties that change their properties in response to pH, light, or temperature.

The diamine structure is also relevant in the development of self-healing materials. Some self-healing polymers utilize the reaction between an epoxy monomer and a diamine cross-linking agent, which are released upon damage to repair the material. mdpi.com The pentyl scaffold of this compound could be a component in such a system, contributing to the flexibility and efficiency of the healing process. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dichloromethane (DCM) |

| Dimethylformamide (DMF) |

| Propylene Carbonate |

| Trifluoroacetic acid (TFA) |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| γ-Valerolactone (GVL) |

| Ethanol |

| PROTACs (Proteolysis Targeting Chimeras) |

| Polyimides |

Q & A

Basic Research Questions

What are the standard synthetic routes for tert-butyl N-(4-aminopentyl)carbamate, and what key reaction conditions must be controlled?

The synthesis typically involves reacting a primary amine (e.g., 4-aminopentylamine) with tert-butyl chloroformate in the presence of a base such as triethylamine. Key conditions include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve reactants .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like over-alkylation or carbamate hydrolysis .

- Stoichiometric ratios : A 1:1 molar ratio of amine to chloroformate is critical to avoid excess reagent contamination .

Purification : Column chromatography or recrystallization is used to isolate the product, with NMR (¹H/¹³C) and LC-MS for purity validation .

How is this compound used as a protecting group in peptide synthesis?

This carbamate acts as a temporary protecting group for primary amines, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). Key advantages include:

- Stability : Resists basic and nucleophilic environments during coupling reactions .

- Orthogonality : Compatible with Fmoc/t-Boc strategies, allowing sequential deprotection in multi-step syntheses .

Methodological tip : Monitor deprotection via TLC or in situ IR spectroscopy to confirm amine liberation without degrading sensitive residues .

Advanced Research Questions

How can reaction mechanisms involving this compound be analyzed to resolve contradictory kinetic data?

Contradictions in kinetic data (e.g., unexpected byproducts) may arise from competing reaction pathways. To resolve these:

- Isotopic labeling : Use ¹⁵N-labeled amines to track nucleophilic attack pathways via NMR or mass spectrometry .

- Computational modeling : Employ DFT calculations to map energy barriers for carbamate formation vs. hydrolysis .

- In situ monitoring : Use stopped-flow UV-Vis or Raman spectroscopy to capture transient intermediates .

Case study : A 2025 study identified a side reaction between residual triethylamine and chloroformate, leading to urea byproducts; this was mitigated by rigorous drying of solvents .

What strategies optimize the stability of this compound in biological assays?

Instability in aqueous or enzymatic environments can limit its use. Optimization approaches include:

- pH control : Maintain pH 6–7 to minimize hydrolysis while ensuring compatibility with biological buffers .

- Steric shielding : Introduce bulky substituents adjacent to the carbamate to sterically hinder enzymatic cleavage .

- Co-solvents : Use DMSO or PEG to enhance solubility and reduce aggregation in cell-based assays .

Validation : Stability assays (HPLC monitoring over 24h) and enzymatic inhibition studies (e.g., esterase activity) are critical .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemical uncertainties. Key steps:

- Crystallization : Use vapor diffusion with hexane/ethyl acetate to grow high-quality crystals .

- Refinement tools : SHELXL or SIR97 for structure solution, with ORTEP-3 for graphical validation of bond lengths/angles .

Example : A 2023 study resolved a racemic mixture ambiguity by confirming the (R)-configuration via anomalous dispersion data .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.